molecular formula C15H13NO3 B3039432 2-(4-Nitrophenyl)-1-phenylpropan-1-one CAS No. 105590-46-3

2-(4-Nitrophenyl)-1-phenylpropan-1-one

Cat. No. B3039432
CAS RN: 105590-46-3
M. Wt: 255.27 g/mol
InChI Key: SWNHASYIDZCGAT-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)-1-phenylpropan-1-one” is a complex organic compound that contains a ketone functional group (propan-1-one), two phenyl groups (aromatic rings), and a nitro group (NO2) attached to one of the phenyl rings . The presence of these functional groups suggests that this compound could participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the aromatic rings of the phenyl groups, the polar C=O bond of the ketone, and the polar -NO2 group. The nitro group is a strong electron-withdrawing group, which would impact the electron density and reactivity of the aromatic ring to which it’s attached .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including reduction of the nitro group to an amino group, or nucleophilic addition to the carbonyl group of the ketone . The specific reactions would depend on the reaction conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of the polar nitro and carbonyl groups could impact its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Electrochemical Properties and Structure-Activity Relationship

An electrochemical study of compounds structurally related to 2-(4-Nitrophenyl)-1-phenylpropan-1-one demonstrated their behavior as aromatic nitro derivatives. These compounds, including variants with hydrophilic nitro groups, undergo reduction processes that are influenced by their molecular-electronic structure. This suggests a correlation between electrochemical behavior and pharmaceutical or biological activity, highlighting the importance of these compounds in electrochemistry and pharmacology (Richter et al., 1988).

Metabolism Studies

Research on the metabolism of related nitrophenylpropane compounds by rabbit liver microsomes has identified various metabolites. These studies are crucial for understanding the metabolic pathways and potential biomedical applications of these compounds (Kammerer et al., 1981).

Synthetic Applications

The synthesis and resolution of compounds similar to this compound have been studied for their potential applications in asymmetric synthesis and pharmaceutical chemistry. Understanding the absolute configuration of these compounds is essential for their utilization in synthetic organic chemistry (Drewes et al., 1992).

Pharmacological Significance

Compounds structurally related to this compound have been synthesized and evaluated for their pharmacological activities. For instance, nitropropan-1-amine derivatives have shown specific agonistic activities on GABA receptors, indicating potential therapeutic applications (Abbenante et al., 1994).

Corrosion Inhibition

Studies have explored the use of nitrophenyl substituted compounds in corrosion inhibition. These compounds, including variants of this compound, have shown effective inhibition activities for carbon steel in acidic environments, suggesting applications in materials science and engineering (Thoume et al., 2021).

Catalysis and Biochemistry

The role of nitrophenyl derivatives in catalytic processes, such as the cyclization of phosphate esters, has been investigated. These studies contribute to our understanding of enzymatic mechanisms and the design of synthetic catalysts (Humphry et al., 2008).

Antifungal Activities

Research on eugenol analogues, which share structural similarities with this compound, has revealed significant antifungal properties. These findings open up possibilities for developing new antifungal agents (Carrasco et al., 2012).

Safety and Hazards

While specific safety and hazard data for “2-(4-Nitrophenyl)-1-phenylpropan-1-one” is not available, compounds containing nitro groups can be potentially explosive and should be handled with care .

Future Directions

The potential applications of “2-(4-Nitrophenyl)-1-phenylpropan-1-one” would depend on its physical, chemical, and biological properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or as an intermediate in the synthesis of other compounds .

properties

IUPAC Name

2-(4-nitrophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(15(17)13-5-3-2-4-6-13)12-7-9-14(10-8-12)16(18)19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNHASYIDZCGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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